molecular formula C10H8FNO2 B13619401 5-fluoro-6-methyl-1H-indole-3-carboxylic acid

5-fluoro-6-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13619401
M. Wt: 193.17 g/mol
InChI Key: HKTOTNAYGKVPLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-methyl-1H-indole-3-carboxylic acid typically involves the Leimgruber–Batcho indole synthesis, a well-known method for constructing indole derivatives . This method involves the reaction of a nitroarene with a formamide derivative under specific conditions to yield the desired indole compound. The reaction conditions often include the use of reducing agents and catalysts to facilitate the formation of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-Fluoro-6-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluoroindole-3-carboxaldehyde
  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester
  • Methyl indole-5-carboxylate

Comparison: Compared to these similar compounds, 5-fluoro-6-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its stability and interaction with biological targets .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-6-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-5-2-9-6(3-8(5)11)7(4-12-9)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

HKTOTNAYGKVPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=CN2)C(=O)O

Origin of Product

United States

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